Sofosbuvir - 1190307-88-0

Sofosbuvir

Catalog Number: EVT-288334
CAS Number: 1190307-88-0
Molecular Formula: C22H29FN3O9P
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sofosbuvir is a nucleotide analogue inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), a key component in HCV replication []. It is a direct-acting antiviral agent, meaning that it directly interferes with the HCV life cycle by suppressing viral replication []. Sofosbuvir has shown potent activity against all genotypes of HCV [, , ].

Molecular Structure Analysis

The chemical structure of Sofosbuvir was illustrated in one of the provided papers []. It is a fluorinated nucleotide analogue.

Mechanism of Action

Sofosbuvir acts as a chain-terminating nucleotide analogue inhibitor of the HCV NS5B RNA polymerase []. This means that it prevents the viral enzyme from copying the HCV RNA genome, effectively halting viral replication [, ]. This mechanism of action has been shown to be effective against all genotypes of HCV []. One study further demonstrated that Sofosbuvir resistance is primarily conferred by the S282T substitution in NS5B, but the development of resistance is rare [].

Physical and Chemical Properties Analysis

Limited specific data on the physical and chemical properties of Sofosbuvir was found within the provided papers. One study did mention that Sofosbuvir is absorbed with a peak plasma concentration observed at 0.52 h post-dose [].

Applications

HCV Treatment

Sofosbuvir has been widely researched for its efficacy in treating various HCV genotypes and patient populations [, , , , , , , , , , , , , , , , , , , , , , ]. It has been studied in combination with other direct-acting antiviral agents such as ledipasvir, daclatasvir, simeprevir, velpatasvir, and voxilaprevir, as well as ribavirin and pegylated interferon [, , , , , , , , , , , , , , , , , ]. These studies have demonstrated high sustained virologic response rates, often exceeding 90% across various HCV genotypes and patient populations, including those with cirrhosis and those who have failed prior treatments [, , , , , , , , , , , , , , , , , ].

Potential Interaction with Other Drugs

Studies have investigated potential drug-drug interactions between Sofosbuvir and other medications, including amiodarone and warfarin [, ]. One study suggested that the combination of Sofosbuvir and amiodarone might cause severe symptomatic bradycardia []. Another study found a decreased warfarin dose-response in patients receiving Sofosbuvir-containing regimens, possibly due to interactions with ritonavir and ribavirin components [].

Potential for Repurposing

Research has explored the possibility of repurposing Sofosbuvir for other viral infections beyond HCV []. One study demonstrated that Sofosbuvir could inhibit Chikungunya virus replication in vitro and in vivo [].

Future Directions

8.1 Optimization of Treatment Regimens: Further research is needed to optimize treatment regimens for different HCV genotypes and patient populations, particularly those with harder-to-treat genotypes, such as genotype 3 []. This includes identifying the optimal duration of therapy and whether ribavirin can be safely excluded in certain populations [].

8.2 Long-term Effects of Sofosbuvir-Based Therapies: Long-term follow-up of patients treated with Sofosbuvir-based regimens is crucial to assess the durability of sustained virologic responses and the potential for late complications, such as hepatocellular carcinoma, particularly in cirrhotic patients [, , ].

8.3 Pharmacogenetics of Sofosbuvir: Further investigation into the pharmacogenetics of Sofosbuvir may provide valuable insights into individual variability in response to therapy []. This includes examining the impact of genetic variants in genes encoding transporters and nuclear factors related to Sofosbuvir metabolism and transport [].

8.4 Drug Repurposing: Continued research into the potential for repurposing Sofosbuvir for other viral infections, such as Chikungunya virus, could lead to new treatment options for challenging diseases [].

  • Compound Description: Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, essential for viral replication. [] It is often administered in combination with Sofosbuvir for treating HCV genotype 1 infection. [] Clinical trials have demonstrated high sustained virologic response (SVR) rates with this combination therapy, even in patients with cirrhosis or those who have failed previous treatments. [, ]
  • Relevance: Ledipasvir, when combined with Sofosbuvir, demonstrates a synergistic effect in inhibiting HCV replication. This synergy arises from their complementary mechanisms of action: Ledipasvir targets the NS5A protein, while Sofosbuvir inhibits the NS5B polymerase, both crucial for the HCV life cycle. The combined efficacy of Ledipasvir and Sofosbuvir highlights their significance in HCV treatment. [, , , ]

Ribavirin

  • Compound Description: Ribavirin is a guanosine analogue with broad antiviral activity. While its exact mechanism of action against HCV remains unclear, it is thought to interfere with viral RNA synthesis. [, , ] Ribavirin is often combined with other direct-acting antivirals, including Sofosbuvir, to enhance their efficacy and reduce the risk of viral resistance. [, , , ]

Daclatasvir

  • Compound Description: Daclatasvir is a potent inhibitor of the HCV NS5A protein. [] Similar to Ledipasvir, it disrupts viral replication by interfering with NS5A function. [] Daclatasvir is frequently combined with other direct-acting antivirals, such as Sofosbuvir, to treat various HCV genotypes. [, ]
  • Relevance: Daclatasvir, alongside Sofosbuvir, offers an effective treatment option for HCV, especially genotype 3, historically challenging to treat. [, ] The combined use of these drugs often results in high SVR rates and a shorter treatment duration compared to older interferon-based therapies. [, ] This combination therapy represents a significant advancement in managing HCV genotype 3 infection.

Simeprevir

  • Compound Description: Simeprevir is an HCV protease inhibitor, blocking the activity of the NS3/4A protease enzyme, crucial for viral replication. [, ] It is typically used in combination with other direct-acting antiviral agents, including Sofosbuvir, for treating HCV genotype 1 infection. [, ]

Velpatasvir

  • Compound Description: Velpatasvir is an HCV NS5A inhibitor. [] Similar to Ledipasvir and Daclatasvir, it targets and disrupts the function of the NS5A protein, inhibiting viral replication. [] It is often used in combination with Sofosbuvir for treating chronic HCV infection. []
  • Relevance: Velpatasvir is often used with Sofosbuvir to treat chronic HCV, demonstrating high effectiveness and tolerability. [] This combination is particularly valuable for patients with end-stage renal disease on hemodialysis, a population at increased risk for HCV infection. []

Voxilaprevir

  • Compound Description: Voxilaprevir is an HCV NS3/4A protease inhibitor that prevents viral replication by blocking the activity of the NS3/4A protease. [] It is often combined with Sofosbuvir and Velpatasvir for treating HCV in patients who have previously not responded to other DAA regimens. []
  • Relevance: Voxilaprevir, in combination with Sofosbuvir and Velpatasvir (SVV), is frequently used as a salvage therapy for DAA-experienced patients who did not achieve SVR with previous treatments. []

GS-331007

  • Compound Description: GS-331007 is the major circulating metabolite of Sofosbuvir. [] It is pharmacologically inactive against HCV. []
  • Relevance: GS-331007 is relevant as it helps understand the pharmacokinetic properties of Sofosbuvir. Studies evaluating potential drug-drug interactions, like the one with amiodarone, have considered the role of GS-331007 to ascertain whether the interaction is related to Sofosbuvir itself or its metabolites. []

Pegylated Interferon alfa-2a

  • Compound Description: Pegylated Interferon alfa-2a is a modified form of interferon, a naturally occurring protein with antiviral properties. [] It was a cornerstone of HCV treatment for many years, but its use is now less common due to the availability of more effective and better-tolerated direct-acting antivirals like Sofosbuvir. []
  • Relevance: Pegylated Interferon alfa-2a, in combination with Ribavirin, served as the standard treatment for HCV before the advent of DAAs like Sofosbuvir. [, ] Although Sofosbuvir-based regimens have largely replaced interferon-based therapies due to improved efficacy and tolerability, some studies have investigated the use of Pegylated Interferon alfa-2a alongside Sofosbuvir and Ribavirin, particularly in specific patient populations or to evaluate potential benefits compared to Sofosbuvir plus Ribavirin alone. [, ]

Properties

CAS Number

1190307-88-0

Product Name

Sofosbuvir

IUPAC Name

propan-2-yl 2-[[[(4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14?,16?,18?,20?,22-,36+/m1/s1

InChI Key

TTZHDVOVKQGIBA-IECBXEDQSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Solubility

Slightly soluble in water

Synonyms

PSI-7977; PSI 7977; PSI7977; GS7977; GS-7977; GS 7977; Sofosbuvir; Sovaldi; Virunon; Vosevi; Hepcinat; Hepcvir; Resof;

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Isomeric SMILES

CC(C)OC(=O)C(C)N[P@](=O)(OCC1C([C@@](C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.